1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol
Description
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propan-1-ol |
InChI |
InChI=1S/C14H16N2O/c1-3-14(17)11-5-7-16-13(9-11)12-8-10(2)4-6-15-12/h4-9,14,17H,3H2,1-2H3 |
InChI Key |
IZOAQXMCHDKHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=NC=C1)C2=NC=CC(=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Group: The methyl group can be introduced at the 4’ position through a Friedel-Crafts alkylation reaction.
Attachment of the Propanol Group: The propanol group can be attached to the 4 position through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.
Industrial Production Methods
Industrial production of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine core can be reduced under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a reduced bipyridine derivative.
Substitution: The major products are substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in studies involving metal ion transport and binding in biological systems.
Industry: It is used in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol involves its ability to form stable complexes with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs (Table 1) include:
Table 1: Structural Comparison of Bipyridine Derivatives
| Compound Name | Substituents | Functional Group | CAS Number | Purity (%) |
|---|---|---|---|---|
| 1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol | 4'-Methyl on bipyridine; propan-1-ol at 4-position | Primary alcohol | 2701958-48-5 | 97 |
| 3-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol | 4'-Methyl on bipyridine; propan-1-ol at 3-position | Primary alcohol | BD01550499 | 98 |
| 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid | 4'-Methyl on bipyridine; butanoic acid at 4-position | Carboxylic acid | 114527-28-5 | N/A |
| 1-{4'-Methyl-[2,2'-bipyridin]-4-yl}methanamine | 4'-Methyl on bipyridine; aminomethyl at 4-position | Primary amine | 213124-09-5 | N/A |
| 5-Bromo-5'-methyl-2,2'-bipyridine | 5-Bromo and 5'-methyl on bipyridine | Halide | 1187163-83-2 | 97 |
Key Observations :
- Positional Isomerism : The target compound differs from 3-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol in the hydroxyl group’s position (C1 vs. C3). This affects hydrogen bonding and solubility; primary alcohols (C1) generally have higher boiling points than secondary alcohols .
- Functional Group Variation: The carboxylic acid in 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid increases acidity (pKa ~4-5) and aqueous solubility under basic conditions compared to the hydroxyl group (pKa ~16-18) in the target compound .
Physicochemical Properties
- Hydrophobicity : The methyl group in the target compound enhances lipophilicity relative to polar analogs like the carboxylic acid derivative.
- Coordination Chemistry : The hydroxyl group in the target compound can act as a weak Lewis base, whereas the amine in 1-{4'-Methyl-[2,2'-bipyridin]-4-yl}methanamine offers stronger coordination via the lone pair on nitrogen .
Biological Activity
1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol, also known by its CAS number 114549-79-0, is a derivative of bipyridine, a class of compounds known for their diverse biological activities. Bipyridine derivatives have been studied for their roles in medicinal chemistry, particularly as ligands in coordination chemistry, and have shown potential in various biological applications.
Key Features:
- The presence of the methyl group at the 4-position enhances lipophilicity.
- The hydroxyl group contributes to hydrogen bonding capabilities.
Antimicrobial Activity
Bipyridine derivatives have been reported to exhibit antimicrobial properties. Studies indicate that modifications to the bipyridine structure can enhance antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research on related bipyridine compounds has shown promising anticancer activity. For instance, certain bipyridine derivatives have been found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| 4-Methyl-2,2'-bipyridine derivatives | Breast cancer | Induction of apoptosis via ROS generation |
Neuroprotective Effects
Some studies suggest that bipyridine compounds may have neuroprotective effects due to their ability to modulate neurotransmitter systems. This could be relevant for conditions such as Alzheimer's disease.
| Compound | Effect | Mechanism | Reference |
|---|---|---|---|
| 4-Methyl-bipyridine derivatives | Neuroprotection | Modulation of cholinergic activity |
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various bipyridine derivatives, including this compound. The compound was tested against standard bacterial strains using disk diffusion methods. Results indicated significant inhibition zones compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of bipyridine derivatives on human cancer cell lines. The results demonstrated that certain modifications led to enhanced cell death in breast and lung cancer cells, suggesting potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
